![molecular formula C8H5BrF3N3 B1450170 5-Brom-1-methyl-4-(trifluormethyl)-1H-benzo[d][1,2,3]triazol CAS No. 1799976-89-8](/img/structure/B1450170.png)
5-Brom-1-methyl-4-(trifluormethyl)-1H-benzo[d][1,2,3]triazol
Übersicht
Beschreibung
“5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The specific molecular structure of “5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole” is not explicitly mentioned in the literature.Wissenschaftliche Forschungsanwendungen
Neuroprotektive und Anti-Neuroinflammatorische Mittel
Triazol-basierte Verbindungen, einschließlich "5-Brom-1-methyl-4-(trifluormethyl)-1H-benzo[d][1,2,3]triazol", wurden auf ihr Potenzial als neuroprotektive und anti-neuroinflammatorische Mittel untersucht . Diese Verbindungen haben vielversprechende Ergebnisse bei der Reduzierung der Expression des endoplasmatischen Retikulums (ER) Chaperon, BIP, und des Apoptose-Markers gespaltenes Caspase-3 in menschlichen neuronalen Zellen gezeigt . Sie zeigten auch signifikante anti-neuroinflammatorische Eigenschaften durch die Hemmung der Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten humanen Mikroglia-Zellen .
Antikrebsmittel
Triazolverbindungen wurden als Antikrebsmittel wirksam befunden . Die einzigartige Struktur von Triazolen ermöglicht es ihnen, an eine Vielzahl von Enzymen und Rezeptoren im biologischen System zu binden und so vielseitige biologische Aktivitäten zu zeigen .
Anti-Mikrobielle Mittel
Triazole, einschließlich "this compound", wurden als antimikrobielle Mittel eingesetzt . Sie erwiesen sich als wirksam gegen eine breite Klasse von grampositiven und gramnegativen Bakterien, einschließlich multiresistenter Krankheitserreger .
Antivirale Mittel
Triazole wurden auch auf ihre antiviralen Eigenschaften untersucht . Ihre Fähigkeit, an verschiedene Enzyme und Rezeptoren zu binden, macht sie zu potenziellen Kandidaten für die Entwicklung von antiviralen Medikamenten .
Anti-inflammatorische Mittel
Triazolverbindungen haben anti-inflammatorische Eigenschaften gezeigt . Es wurde festgestellt, dass sie die Produktion von Entzündungsmediatoren wie NO und TNF-α hemmen .
Antioxidative Mittel
Triazole wurden als antioxidative Aktivität festgestellt . Sie können möglicherweise zur Behandlung von Krankheiten eingesetzt werden, die durch oxidativen Stress verursacht werden.
Wirkmechanismus
Target of Action
The primary targets of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .
Mode of Action
5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Result of Action
The action of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of BIP and cleaved caspase-3 in human neuronal cells .
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole is a versatile molecule that has a variety of potential applications in the laboratory. It is relatively stable and can be stored at room temperature for extended periods of time. Furthermore, it is soluble in a variety of organic solvents and can be easily purified using chromatographic techniques. However, it is not commercially available and must be synthesized in the laboratory. Additionally, it is a relatively expensive molecule and must be used in small quantities.
Zukünftige Richtungen
The potential applications of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole are far-reaching and there are many possible future directions for its use. These include its use as a starting material for the synthesis of novel small molecule drugs, its use as a reagent for the synthesis of pharmaceutical intermediates, its use as a probe molecule to study the structure and function of proteins, and its use to synthesize polymeric materials with potential applications in drug delivery and tissue engineering. Additionally, further research is needed to investigate the biochemical and physiological effects of the molecule, as well as its potential toxicity.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . Additionally, 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole can bind to DNA and RNA, affecting the transcription and translation processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole has been reported to affect the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation .
Molecular Mechanism
At the molecular level, 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of the target enzymes . This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity . Additionally, 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can either enhance or repress the transcription of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole has been associated with changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Additionally, 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole plays a critical role in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole direct it to specific organelles, where it can exert its effects . For instance, its localization in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
5-bromo-1-methyl-4-(trifluoromethyl)benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-15-5-3-2-4(9)6(8(10,11)12)7(5)13-14-15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFVTGHMDLIIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Br)C(F)(F)F)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


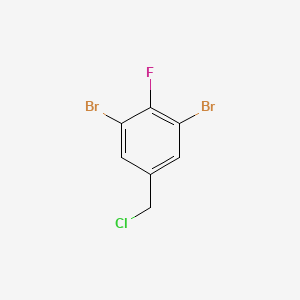
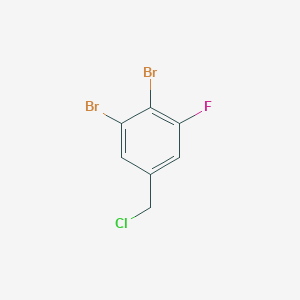
![ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1450092.png)
![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1450095.png)
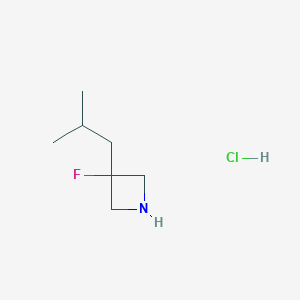
![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)
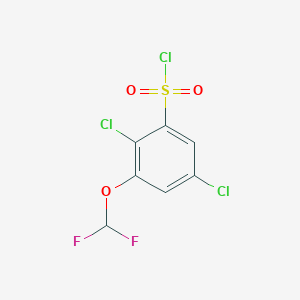

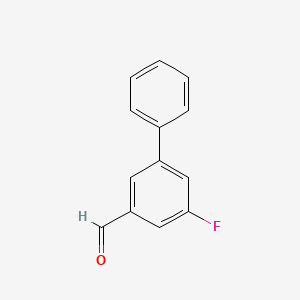
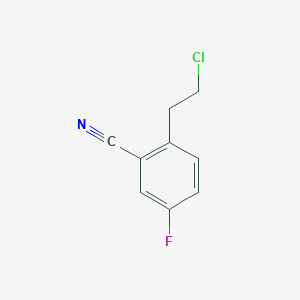
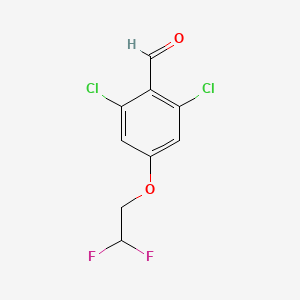
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)
